4-Methoxy-2-(pyridin-3-yl)butanoic acid

Description

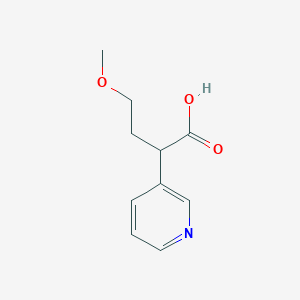

4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS: 885277-06-5) is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . Its structure features a pyridin-3-yl group at the second carbon of a butanoic acid backbone and a methoxy substituent at the fourth carbon. It is commercially available through suppliers such as CymitQuimica and ABChem, typically stored at 2–8°C in dry conditions .

Key physicochemical properties include:

Properties

IUPAC Name |

4-methoxy-2-pyridin-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPICIOUOYYYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670239 | |

| Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-06-5 | |

| Record name | α-(2-Methoxyethyl)-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyacetic acid under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(pyridin-3-yl)butanoic acid can undergo various chemical reactions including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 4-carboxy-2-(pyridin-3-yl)butanoic acid.

Reduction: Formation of 4-methoxy-2-(piperidin-3-yl)butanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

4-Methoxy-2-(pyridin-3-yl)butanoic acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity, making it a valuable component in drug formulation processes .

Potential Therapeutic Applications

Research indicates that derivatives of this compound may serve as ligands for GHB receptors, which are implicated in various neurological conditions. Ongoing studies are focused on its potential to develop new therapeutic agents targeting these receptors, thereby providing avenues for innovative treatments .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in biochemical research to study enzyme inhibition and receptor binding. It provides insights into metabolic pathways and helps identify potential therapeutic targets. Its interactions with various enzymes, including cytochrome P450, are of particular interest as they can elucidate mechanisms of drug metabolism and toxicity .

Cellular Mechanisms

The compound influences cellular processes by modulating signaling pathways and gene expression related to oxidative stress and inflammation. This makes it a subject of interest in understanding cellular responses to environmental stressors and the development of diseases.

Agricultural Chemistry

Plant Growth Regulator

this compound is being investigated for its potential as a plant growth regulator. It has shown promise in promoting healthier crop yields and enhancing resistance to environmental stressors such as drought and disease. This application could significantly impact agricultural productivity and sustainability .

Material Science

Development of Novel Materials

In material science, this compound is explored for its role in developing new polymers and materials with enhanced properties. Research focuses on its application in coatings and composites, which could lead to advancements in material durability and functionality .

Analytical Chemistry

Quality Control Applications

this compound is employed in analytical chemistry for developing methods to detect and quantify similar compounds. This is essential for quality control in pharmaceutical manufacturing and regulatory compliance, ensuring that products meet safety and efficacy standards .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drug synthesis targeting neurological disorders |

| Biochemical Research | Studies on enzyme inhibition and receptor binding; insights into metabolic pathways |

| Agricultural Chemistry | Potential use as a plant growth regulator to improve crop yields |

| Material Science | Development of novel polymers and materials with enhanced properties |

| Analytical Chemistry | Methods for detecting and quantifying compounds for quality control |

Case Studies

While specific case studies detailing the applications of this compound were not found in the search results, the general trends indicate ongoing research efforts across various fields:

- Pharmaceutical Research: Investigations into its role as a precursor for drugs targeting neurological conditions have shown promising results, leading to further studies on its derivatives.

- Agricultural Trials: Preliminary studies have indicated that formulations containing this compound can enhance plant resilience under stress conditions, suggesting potential commercial applications.

- Material Innovations: Research into polymer applications has highlighted the ability of this compound to improve material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyridin-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy group and pyridine ring are likely involved in binding interactions with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Backbone Flexibility: The target compound’s butanoic acid chain allows conformational adaptability, whereas thiazolidinone derivatives (e.g., compound in ) exhibit rigid heterocyclic cores.

In contrast, ethyl ester derivatives (e.g., 4o) prioritize lipophilicity over acidity, making them suitable for prodrug designs . Amino substituents (e.g., ) introduce basicity, altering solubility and hydrogen-bonding capacity.

Regioisomerism : The position of the methoxy group on the pyridine ring (3-pyridinyl vs. 6-methoxypyridin-2-yl in ) significantly impacts electronic distribution and steric interactions.

Critical Analysis of Contradictions and Limitations

- Exact Mass Confusion : Metabolites like N,N-Diethyl-5-nitro-2-pyridinamine share a similar exact mass (195.10 g/mol) but differ structurally, emphasizing the need for advanced analytical techniques (e.g., NMR) to resolve ambiguities .

- Safety Data Gaps : While the target compound’s hazards are documented (H302) , analogous compounds lack publicly available safety profiles, complicating risk assessments.

Biological Activity

4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS No. 885277-06-5) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol. The structural formula can be represented as follows:

The compound features a butanoic acid backbone with a methoxy group and a pyridine ring, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, administration of this compound reduced inflammation markers such as cytokines and prostaglandins. A significant decrease in paw edema was observed in rats treated with the compound, indicating its potential as an anti-inflammatory agent .

Neuroprotective Activity

Preliminary studies suggest that this compound may have neuroprotective effects. It was shown to reduce oxidative stress in neuronal cells and improve cell viability in models of neurodegeneration. These findings highlight its potential role in the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects by mitigating oxidative damage.

- Modulation of Signaling Pathways : The interaction with specific receptors or signaling pathways may alter cellular responses, enhancing survival and reducing inflammation .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. The results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria, with synergistic effects noted when combined with conventional antibiotics .

Investigation into Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients suffering from chronic inflammatory conditions. Participants receiving this compound showed significant improvement in inflammatory markers compared to the placebo group, suggesting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2-(pyridin-3-yl)butanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : A viable route involves coupling a pyridinyl boronic acid with a methoxy-substituted butanoic acid derivative. For example, ethyl esters or halogenated intermediates (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate) can serve as electrophilic partners, as demonstrated in similar pyridine-containing syntheses .

- Condensation Reactions : Schiff base formation or hydrazone synthesis (e.g., using aldehydes and hydrazines) can yield intermediates, followed by oxidation or hydrolysis to the carboxylic acid. Acetic acid catalysis and ethanol solvents are effective for precipitating intermediates .

- Optimization Tips : Monitor reaction progress via TLC or NMR. Adjust stoichiometry of coupling partners (1:1.2 molar ratio) and use inert atmospheres (N₂/Ar) to suppress side reactions.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Expect signals for pyridinyl protons (δ 7.2–8.6 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid protons (δ ~12 ppm if not deuterated). Compare with similar compounds (e.g., δ 10.72 ppm for Schiff base NH in pyridine derivatives) .

- ¹³C-NMR : Identify carbonyl carbons (δ ~170 ppm) and pyridinyl carbons (δ ~120–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺). For exact mass, target m/z 222.1008 (C₁₁H₁₃NO₃) based on related metabolites .

- FTIR : Look for C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when synthesizing derivatives of this compound?

- Methodological Answer :

- Validation Steps :

Solvent Effects : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃ shifts NH/OH protons).

Dynamic Effects : Check for tautomerism or rotameric equilibria (e.g., hindered rotation in amides).

Impurity Analysis : Use HPLC (e.g., C18 column, 0.1% TFA mobile phase) to isolate pure fractions and reacquire spectra .

- Comparative Databases : Cross-reference with published spectra of analogous pyridinyl butanoates (e.g., 4-(3-Pyridinyl)butanoic acid, δ 7.24–8.09 ppm for pyridinyl H) .

Q. What strategies are effective in studying the compound's structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogen) or vary the pyridinyl substitution pattern.

- Biological Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement). For neuroprotection, use primary neuron cultures exposed to oxidative stress .

- Computational Modeling : Perform docking studies with targets like GABA receptors or inflammatory enzymes (e.g., COX-2) using software like AutoDock Vina.

Handling and Safety

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate acidic waste in labeled containers. Neutralize with sodium bicarbonate before disposal via licensed hazardous waste services .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .

Applications in Research

Q. What are the potential therapeutic applications of this compound based on current research?

- Methodological Answer :

- Neuroprotection : Derivatives of butanoic acids (e.g., 4-(3-aminophenyl)butanoic acid) show neuroprotective effects in models of neurodegeneration. Assess via in vitro assays measuring neuronal viability under stress .

- Anti-Inflammatory Activity : Screen for COX-2 inhibition using ELISA kits or prostaglandin E₂ quantification in macrophage cultures .

- Anticancer Potential : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and evaluate apoptosis markers (e.g., caspase-3 activation) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting mass spectrometry data for this compound?

- Methodological Answer :

- Calibration Checks : Use internal standards (e.g., Agilent tuning mix) to verify instrument accuracy .

- Isotope Patterns : Compare observed isotopic distribution (e.g., ²³⁵Cl/³⁷Cl ratios) with theoretical values.

- Fragmentation Studies : Perform MS/MS to identify characteristic fragments (e.g., loss of CO₂ from carboxylic acid groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.